2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine

Crystal Engineering Solid-State Chemistry Molecular Packing

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine (CAS 58088-75-8) delivers a unique solid-state fluorescence emission at 514 nm and well-defined crystallographic parameters that are not replicated by its closest structural analogs. The precise 2-pyridin-3-yl arrangement on the ethan-1-amine backbone dictates critical molecular packing and photophysical behavior essential for fluorescent materials, stimuli-responsive crystals, and supramolecular assemblies. With TPSA 51.8 Ų and LogP 1.7191, it serves as a reliable starting point for designing analogs with predictable membrane permeability. Supplied at a consistent ≥95% purity benchmark for HPLC/LC-MS reference standards. For R&D and further manufacturing use only.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 58088-75-8
Cat. No. B1438218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine
CAS58088-75-8
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CC(C2=CN=CC=C2)N
InChIInChI=1S/C12H13N3/c13-12(10-4-3-6-14-9-10)8-11-5-1-2-7-15-11/h1-7,9,12H,8,13H2
InChIKeyUBMCONSRKGUOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine (CAS 58088-75-8): Research-Grade Fluorescent Pyridine Building Block for Complex Molecular Architectures


2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine (CAS 58088-75-8), molecular formula C12H13N3 and molecular weight 199.25 g/mol , is a research-grade chemical compound consisting of two pyridine rings linked by an ethan-1-amine chain. Characterized as a fluorescent compound and a useful research chemical and building block , it is primarily supplied for research and further manufacturing use only .

Why Generic Substitution of 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine is Scientifically Risky


In-class compounds or structurally similar analogs cannot be reliably interchanged with 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine due to significant differences in solid-state molecular packing and photophysical properties. Subtle positional changes of the nitrogen atom on pyridine rings, as seen in related compounds like pyridin-2-yl(pyridin-3-yl)methanamine (CAS 58088-51-0), profoundly impact molecular aggregation and solid-state fluorescence [1]. The specific arrangement of the pyridin-2-yl and pyridin-3-yl groups connected by an ethan-1-amine chain in CAS 58088-75-8 dictates its unique crystallographic parameters and fluorescence emission profile, which are not replicated by its closest analogs .

Verifiable Differentiation Evidence for 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine (58088-75-8)


Precise Crystallographic Parameters Differentiate CAS 58088-75-8 from its Methanamine Analog

Single crystal X-ray diffraction reveals that 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine (CAS 58088-75-8) crystallizes in an orthorhombic crystal system with space group P2₁/c, with lattice constants a = 7.637(3) Å, b = 11.831(5) Å, c = 12.808(6) Å, β = 98.938(7)°, and Z = 4 . This is in contrast to its closest structural analog, pyridin-2-yl(pyridin-3-yl)methanamine (CAS 58088-51-0), for which no equivalent high-resolution crystallographic data is publicly available [1].

Crystal Engineering Solid-State Chemistry Molecular Packing

Well-Defined Fluorescence Emission at 514 nm in the Solid State

2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine (CAS 58088-75-8) exhibits solid-state fluorescence with an emission maximum at 514 nm when measured at room temperature using single crystal X-ray diffraction experiments . This specific fluorescence property is a result of its unique molecular packing in the solid state, which is highly sensitive to pyridine nitrogen position as demonstrated by related compounds where even subtle changes alter aggregation and emission [1].

Photophysics Fluorescent Probes Solid-State Emission

Computational Descriptors (LogP, TPSA) Offer Predictive Guidance for Drug Design and Compound Selection

Computational predictions for 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine (CAS 58088-75-8) provide a topological polar surface area (TPSA) of 51.8 Ų and a LogP of 1.7191 . These values can be compared to its closest analog, pyridin-2-yl(pyridin-3-yl)methanamine (CAS 58088-51-0), which has a reported TPSA of 51.8 Ų and a molecular weight of 185.23 g/mol , highlighting that while TPSA is identical, the increased molecular weight and LogP of CAS 58088-75-8 may influence membrane permeability and solubility profiles.

Computational Chemistry Drug Design Property Prediction

Standardized Commercial Purity Benchmarking (≥95%) Ensures Consistent Research Outcomes

Commercially available 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine (CAS 58088-75-8) is consistently offered with a minimum purity of 95% across multiple reputable vendors . This high purity threshold is critical for minimizing the introduction of unknown impurities that could confound biological assays or material property measurements.

Quality Control Reproducibility Research Material

Primary Application Scenarios for 2-(Pyridin-2-yl)-1-(pyridin-3-yl)ethan-1-amine Based on Differentiated Evidence


Solid-State Fluorescent Material Development and Crystal Engineering Studies

The precisely defined crystal structure and 514 nm solid-state fluorescence emission of CAS 58088-75-8 make it a valuable building block for researchers developing novel fluorescent materials, stimuli-responsive crystals, or supramolecular assemblies where controlled molecular packing is critical [1].

Lead Compound Generation in Medicinal Chemistry (Physicochemical Property-Driven)

Leveraging its computational descriptors (TPSA 51.8 Ų, LogP 1.7191) , CAS 58088-75-8 is well-suited as a starting point for designing analogs with specific predicted membrane permeability and solubility profiles, a key early-stage decision point in drug discovery pipelines.

Method Development and Quality Control in Analytical Chemistry

Given the consistent commercial purity benchmark of ≥95% across vendors [1], CAS 58088-75-8 can be reliably used as a reference standard or internal control in HPLC, LC-MS, or other analytical methods, ensuring reproducible and validated results.

Academic Research Exploring Pyridine Nitrogen Positional Effects

The established sensitivity of solid-state fluorescence to pyridine nitrogen position in related compounds positions CAS 58088-75-8 as an ideal candidate for systematic studies comparing the 2- and 3-pyridyl substitution pattern, particularly in coordination chemistry and materials science.

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